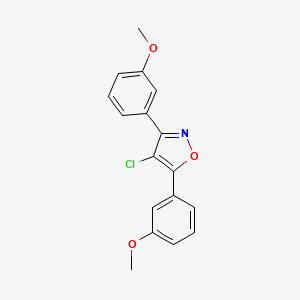
4-Chloro-3,5-bis(3-methoxyphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a methoxyphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Substitution Reactions: Introduction of the chloro and methoxy groups onto the phenyl rings can be done using electrophilic aromatic substitution reactions.
Ether Formation: The final step involves the formation of the ether linkage, which can be accomplished through a Williamson ether synthesis using an appropriate alkyl halide and a phenoxide ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products
Oxidation: Formation of 3-[4-Chloro-3-(3-hydroxyphenyl)-5-isoxazolyl]phenyl methyl ether.
Reduction: Formation of 3-[4-Hydro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether.
Substitution: Formation of 3-[4-(Nucleophile)-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound can be investigated for their pharmacological properties. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
In materials science, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism of action of 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring and the chloro and methoxy substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl ethyl ether
- 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl propyl ether
- 3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl butyl ether
Uniqueness
3-[4-Chloro-3-(3-methoxyphenyl)-5-isoxazolyl]phenyl methyl ether is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H14ClNO3 |
|---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H14ClNO3/c1-20-13-7-3-5-11(9-13)16-15(18)17(22-19-16)12-6-4-8-14(10-12)21-2/h3-10H,1-2H3 |
InChI Key |
TWMQDGSMNLEZOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=NO2)C3=CC(=CC=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


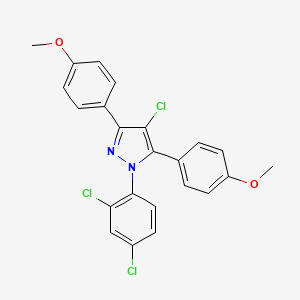
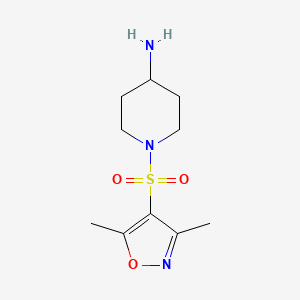
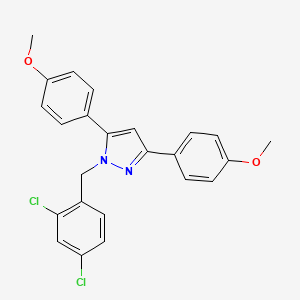
![1-methyl-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912983.png)
![N-(4-ethoxyphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912988.png)
![5-(3,4-Dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10913003.png)
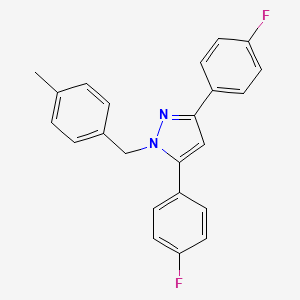
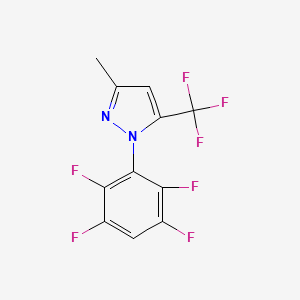
![2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B10913012.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]](/img/structure/B10913014.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913021.png)
![1-ethyl-3-methyl-6-(4-methylphenyl)-N-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913028.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913040.png)
![5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913044.png)
